6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
6-fluoro-2-pyrrol-1-yl-1,3-benzothiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O2S/c13-7-5-8(11(16)17)10-9(6-7)18-12(14-10)15-3-1-2-4-15/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZXWBARFLNAPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC3=C(C=C(C=C3S2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole-4-carboxylic acid typically involves the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization reactions involving ortho-aminothiophenol and a suitable carboxylic acid derivative.
Introduction of the fluorine atom: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the pyrrole ring: This step involves the formation of a C-N bond between the benzo[d]thiazole core and the pyrrole ring, which can be achieved through palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Antibacterial Applications
One of the most significant applications of 6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole-4-carboxylic acid is its potent antibacterial activity. Research indicates that derivatives of this compound exhibit strong inhibitory effects against various Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
Anticancer Properties
This compound has also been investigated for its anticancer properties. Studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and colorectal carcinoma (HCT116).
Structure-Activity Relationship
The presence of the thiazole moiety is crucial for enhancing the anticancer activity. Modifications to the structure, such as substituting different groups on the pyrrole or thiazole rings, can significantly impact potency and selectivity against cancer cells .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.71 |
| HepG2 | 6.14 |
| HCT116 | Varies with structural modifications |
Other Therapeutic Applications
Beyond antibacterial and anticancer activities, this compound is being explored for other therapeutic potentials:
- Anticonvulsant Activity : Some derivatives have shown promising results in anticonvulsant assays, indicating potential for treating epilepsy .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.
- Neuroprotective Effects : Ongoing research is investigating the neuroprotective potential of this compound against neurodegenerative diseases.
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
- Case Study 1 : A study involving murine models demonstrated that the compound significantly reduced bacterial load in skin infection models caused by MRSA.
- Case Study 2 : In vitro tests showed that modified versions of this compound had enhanced activity against resistant cancer cell lines compared to standard chemotherapy agents.
Mechanism of Action
The mechanism of action of 6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
The compound’s benzo[d]thiazole core distinguishes it from analogs with alternative heterocycles, such as quinoline or benzoxazine derivatives. Key structural analogs include:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations:
- Core Flexibility vs. Rigidity: The benzo[d]thiazole core offers intermediate rigidity compared to quinoline (more planar) and benzoxazine (fused oxygen-containing ring). This influences binding to hydrophobic pockets in biological targets .
- Fluorine Effects: Fluorine at position 6 (benzo[d]thiazole) or 9 (benzoxazine) enhances electronegativity and metabolic stability. The quinoline analog’s fluorine at position 6 may improve membrane permeability .
Aryl Hydrocarbon Receptor (AHR) Signaling
- Target Compound: The benzo[d]thiazole scaffold is structurally related to ITE (2-(1'H-indole-3'-carbonyl)thiazole-4-carboxylic acid methyl ester), a known AHR ligand.
- Analog Comparisons: The 5-ethyl-1,3-thiazole analog lacks the fused benzene ring, reducing π-stacking capacity but improving solubility due to the ethyl group . Quinoline derivatives (e.g., 6-fluoro-2-isopropyl) show broader receptor selectivity due to extended aromaticity, possibly reducing AHR specificity .
Pharmacokinetic Properties
- Lipophilicity: The pyrrole substituent in the target compound increases lipophilicity (clogP ~2.8) compared to the quinoline analog’s isopropyl group (clogP ~3.1), affecting blood-brain barrier penetration.
- Metabolic Stability: Fluorine in the target compound and quinoline analog reduces oxidative metabolism, as seen in similar fluorinated drugs .
Research Findings and Implications
- Structure-Activity Relationship (SAR): Fluorine at position 6 (benzo[d]thiazole) or 9 (benzoxazine) correlates with enhanced target affinity in kinase inhibition assays . Pyrrole vs. Benzoyl Amino Groups: Pyrrole’s nitrogen lone pairs may engage in π-π interactions absent in benzoyl-amino analogs, impacting receptor binding .
- Therapeutic Potential: The target compound’s dual electronic (fluoro) and hydrogen-bonding (carboxylic acid) features position it as a lead for inflammatory or oncology targets, akin to ITE’s anti-autoimmune activity .
Biological Activity
6-Fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole core substituted with a pyrrole group and a carboxylic acid moiety, which are critical for its biological activity. The presence of the fluorine atom at position 6 enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits potent activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus. The compound acts as a DNA gyrase inhibitor, disrupting bacterial DNA replication and transcription processes, which is crucial for bacterial survival .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce cell cycle arrest in tumor cell lines, specifically at the G0/G1 phase. This effect is attributed to its ability to modulate pathways involved in cell proliferation and apoptosis . Notably, it demonstrated selective cytotoxicity against certain cancer cell lines while sparing normal cells, highlighting its therapeutic potential .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by various structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Fluorine substitution | Enhances lipophilicity and target binding affinity |
| Carboxylic acid group | Essential for antimicrobial and anticancer activities |
| Pyrrole ring | Contributes to the overall biological efficacy |
Study on Antimicrobial Efficacy
In a study focused on the antimicrobial properties of benzothiazole derivatives, this compound was found to have an MIC (Minimum Inhibitory Concentration) value significantly lower than that of standard antibiotics against Acinetobacter baumannii and Pseudomonas aeruginosa, indicating strong potential as an alternative treatment for resistant infections .
Anticancer Evaluation
A recent evaluation of this compound against various tumor cell lines showed promising results, with IC50 values indicating potent antiproliferative effects. The compound was particularly effective against B-cell lymphoma cells, demonstrating selective inhibition without affecting normal hematopoietic cells .
Q & A
Q. What are the optimal synthetic routes for 6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole-4-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of benzothiazole derivatives typically involves cyclocondensation or Vilsmeier-Haack reactions. For example:
- Cyclocondensation : Reacting precursors like ethyl acetoacetate with DMF-DMA and phenylhydrazine under reflux conditions (80–100°C) can yield intermediates, followed by hydrolysis to generate the carboxylic acid moiety .
- Vilsmeier-Haack Formylation : Treating hydrazine intermediates with DMF/POCl₃ at 60–65°C for 2.5 hours introduces aldehyde groups, which can be oxidized to carboxylic acids .
Key Variables : - Temperature: Higher temperatures (>100°C) may degrade sensitive functional groups (e.g., fluorine substituents).
- Catalysts: Use of NaHCO₃ for neutralization post-reaction improves purity by removing acidic byproducts .
Yield Optimization : - Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating pure products. Yields range from 60–70% under optimized conditions .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- The fluorine atom at position 6 causes deshielding of adjacent protons (e.g., C7-H, δ ~7.8–8.2 ppm).
- The pyrrole ring (1H-pyrrol-1-yl) shows characteristic aromatic protons as a multiplet (δ ~6.5–7.0 ppm) .
- The carboxylic acid proton (if present) appears as a broad singlet (δ ~12–13 ppm) but may exchange in D₂O.
- IR Spectroscopy :
Q. What strategies are recommended for improving aqueous solubility and stability during biological assays?
Methodological Answer:
- Salt Formation : React the carboxylic acid with NaOH or NH₄OH to generate sodium/ammonium salts, enhancing solubility .
- Co-solvents : Use DMSO (≤5% v/v) or PEG-400 to solubilize the compound without denaturing proteins in vitro.
- pH Adjustment : Maintain pH 7.4 (PBS buffer) to prevent precipitation.
Stability Testing : - Conduct accelerated degradation studies (40°C, 75% RH for 14 days) and monitor via HPLC .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Methodological Answer:
Q. What computational approaches (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?
Methodological Answer:
- DFT Calculations :
- Optimize geometry at the B3LYP/6-31G(d) level to predict bond lengths and angles. Compare with X-ray crystallography data (e.g., dihedral angles between benzothiazole and pyrrole rings: ~6–34°) .
- HOMO-LUMO analysis identifies nucleophilic/electrophilic sites; fluorine’s electron-withdrawing effect lowers HOMO energy (−6.2 eV) .
- Molecular Docking :
Q. How do in vitro metabolic stability assays inform pharmacokinetic optimization?
Methodological Answer:
- Liver Microsome Assays :
- CYP450 Inhibition Screening :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
